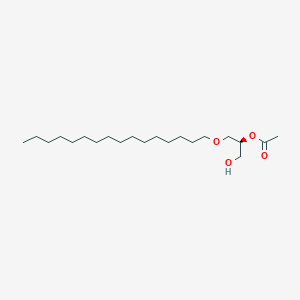

1-O-Hexadecyl-2-acetyl-sn-glycerol

Übersicht

Beschreibung

1-O-Hexadecyl-2-acetyl-sn-glycerol, also known as C16-02:0 DG or HAG, is a diacylglycerol (DAG) antagonist . It is a Protein Kinase C (PKC) Inhibitor and a DAG analog . It has the potential to inhibit protein kinase C (PKC) activity and the growth of the human promyelocytic leukemia cell line HL-60 . It may also activate the amino acid transport activity of the A-system and stimulate the absorption of methylaminoisobutyric acid (MeAIB) .

Synthesis Analysis

The synthesis of 1-O-hexadecyl-2-acetyl-sn-glycerol involves mild alkaline hydrolysis of the total lipids, followed by acetylation and purification of the product by preparative TLC and HPLC .Molecular Structure Analysis

The molecular weight of 1-O-Hexadecyl-2-acetyl-sn-glycerol is 358.60 and its molecular formula is C21H42O4 .Chemical Reactions Analysis

1-O-Hexadecyl-2-acetyl-sn-glycerol is an inhibitor of protein kinase C activation . It is also a DAG analog that is active in vitro .Physical And Chemical Properties Analysis

1-O-Hexadecyl-2-acetyl-sn-glycerol is a solid substance that is soluble in ethanol .Wissenschaftliche Forschungsanwendungen

Platelet-Activating Factor (PAF)

1-O-Hexadecyl-2-acetyl-sn-glycerol, also referred to as 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16 PAF), is a platelet-activating factor (PAF) . PAF is a potent mediator of platelet aggregation and degranulation, influencing blood clotting and inflammation .

Inhibition of Protein Kinase C Activation

This compound has been found to inhibit protein kinase C activation by diacylglycerols . Protein kinase C is an enzyme involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Stimulation of HL-60 Cell Differentiation

1-O-Hexadecyl-2-acetyl-sn-glycerol has been shown to stimulate the differentiation of HL-60 cells . HL-60 cells are a human leukemia cell line used in cancer research .

Biosynthetic Precursor of PAF

This compound serves as a biosynthetic precursor of PAF via remodeling and retroconversion/de novo routes . This means it is involved in the synthesis of PAF, contributing to its biological activities .

Induction of Delayed Aggregation of Rabbit Platelets

It has been found to induce delayed aggregation of rabbit platelets . This suggests a role in modulating platelet function and potentially influencing blood clotting .

Mitogenic for Smooth Muscle Cells

1-O-Hexadecyl-2-acetyl-sn-glycerol has been found to be mitogenic for smooth muscle cells . This means it can stimulate these cells to divide and proliferate .

Substrate in Enzymatic Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Activity Assay

This compound may be used as a substrate in enzymatic lipoprotein-associated phospholipase A2 (Lp-PLA2) activity assays . Lp-PLA2 is an enzyme associated with inflammation and the development of atherosclerosis .

Study of Physicochemical Properties and Interaction with Peptides

1-O-Hexadecyl-2-acetyl-sn-glycerol may also be used to study its physicochemical properties and its interaction with peptides derived from the C-terminal domains of human apolipoprotein E . This could provide insights into the behavior of this compound in biological systems .

Wirkmechanismus

Target of Action

The primary target of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol, also known as 1-hexadecyl-2-acetyl-sn-glycerol, is the A-system of amino acid transport activity . This system plays a crucial role in the absorption of amino acids, which are the building blocks of proteins, in the body.

Mode of Action

1-O-Hexadecyl-2-O-acetyl-sn-glycerol interacts with its target by potentially activating the A-system of amino acid transport activity . This activation stimulates the absorption of methylaminoisobutyric acid (MeAIB), an inhibitor of mTOR phosphorylation .

Biochemical Pathways

The compound’s interaction with its target affects the mTOR signaling pathway . mTOR is a central regulator of cell growth and proliferation. The inhibition of mTOR phosphorylation by MeAIB, stimulated by 1-O-Hexadecyl-2-O-acetyl-sn-glycerol, may affect intestinal amino acid absorption and signal transduction .

Pharmacokinetics

It is soluble in ethanol , which suggests that it may be well-absorbed in the body.

Result of Action

The activation of the A-system of amino acid transport activity by 1-O-Hexadecyl-2-O-acetyl-sn-glycerol leads to the absorption of MeAIB . This absorption inhibits mTOR phosphorylation, which may affect intestinal amino acid absorption and signal transduction . This could potentially influence protein synthesis and cell growth.

Action Environment

It is known that the compound is stable under desiccating conditions and can be stored for up to 12 months . This suggests that it may be stable under a variety of environmental conditions.

Eigenschaften

IUPAC Name |

[(2S)-1-hexadecoxy-3-hydroxypropan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-19-21(18-22)25-20(2)23/h21-22H,3-19H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEHGUUSIIWOOW-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301344228 | |

| Record name | 1-O-Hexadecyl-2-O-acetyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-O-Hexadecyl-2-acetyl-sn-glycerol | |

CAS RN |

77133-35-8 | |

| Record name | 1-O-Hexadecyl-2-O-acetyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)

![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)